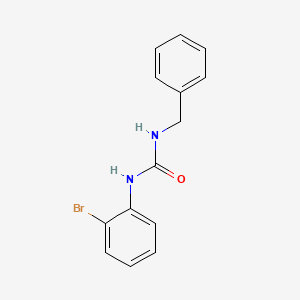

![molecular formula C20H21FN2O2 B4585022 4-fluoro-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4585022.png)

4-fluoro-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds often involves complex reactions, including nucleophilic substitution and carbon-14 labeling for tracer studies. For instance, carbon-14 labelled benzamides, such as N,N-diethyl-4-[phenyl-(piperidin-4-ylidene)methyl]-benzamide, have been synthesized through aryllithium reactions with CO2, demonstrating the intricate steps required to introduce specific functional groups or isotopes into the benzamide framework (Gawell, 2003).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by their benzene ring and amide functional group. For example, structural analysis of piperidine and benzisoxazole derivatives has shown that substituents on the benzene ring and the nature of the nitrogen-containing ring significantly affect the molecule's conformation and stability (Priya et al., 2005).

Chemical Reactions and Properties

Benzamides undergo various chemical reactions, including halogenation and nucleophilic substitution. The introduction of a fluorine atom or a fluoropropyl group into the benzamide structure can significantly alter its chemical properties and reactivity, as seen in the synthesis of fluorinated benzamide neuroleptics (Mukherjee, 1991).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure are crucial for understanding the behavior of benzamide compounds. For instance, the crystal structure of benzamide derivatives can reveal information about molecular interactions, polymorphism, and isomorphous relationships, which are essential for the development of pharmaceutical formulations (Donnelly et al., 2008).

Chemical Properties Analysis

The chemical properties of benzamides, including acidity, basicity, and reactivity towards various reagents, are influenced by the substituents on the benzene ring and the amide group. Studies on the synthesis and biological activity of benzamide derivatives have shown that specific substitutions can lead to compounds with significant antimicrobial and anti-leukemia activities, highlighting the importance of chemical modifications (Li et al., 2008).

Wissenschaftliche Forschungsanwendungen

Disposition and Metabolism

A study on the disposition and metabolism of a related compound, "N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide" (SB-649868), explored its use as an orexin 1 and 2 receptor antagonist for insomnia treatment. The research highlighted the compound's metabolism and elimination, indicating principal excretion via feces and minor urinary excretion. Metabolite identification was achieved using high-performance liquid chromatography-mass spectrometry and NMR spectroscopy, revealing significant metabolism with minimal unchanged excretion (Renzulli et al., 2011).

Pharmacological Research

Another study investigated "4‐methylbenzyl (3S, 4R)‐3‐fluoro‐4‐[(Pyrimidin‐2‐ylamino) methyl] piperidine‐1‐carboxylate" (CERC‐301), a selective N‐methyl‐D‐aspartate (NMDA) receptor subunit 2B (GluN2B) antagonist. This research aimed to develop a translational approach for dose selection in clinical trials of major depressive disorder, emphasizing the compound's high-binding affinity and specific activity towards GluN2B without significant off-target activity. The study presented a comprehensive analysis of its preclinical pharmacodynamic and pharmacokinetic properties, supporting its potential clinical application (Garner et al., 2015).

Diagnostic Imaging

Research on "N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide" (P-(123)I-MBA) explored its application in visualizing primary breast tumors in vivo through preferential binding to sigma receptors overexpressed on breast cancer cells. This study demonstrated the potential of radiolabeled benzamides in the diagnostic imaging of cancer, providing a basis for further exploration of similar compounds in oncological applications (Caveliers et al., 2002).

Eigenschaften

IUPAC Name |

4-fluoro-N-[4-(4-methylpiperidine-1-carbonyl)phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O2/c1-14-10-12-23(13-11-14)20(25)16-4-8-18(9-5-16)22-19(24)15-2-6-17(21)7-3-15/h2-9,14H,10-13H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBTNUYFWDUHPGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

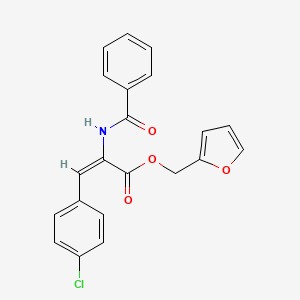

![1-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B4584939.png)

![2-{[(4-methoxyphenyl)acetyl]amino}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4584945.png)

![N-[4-(acetylamino)phenyl]-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4584949.png)

![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-phenyl-3-piperidinecarboxamide](/img/structure/B4584955.png)

![N-(2-furylmethyl)-3-[(4-methyl-1-piperidinyl)carbonyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4584956.png)

![3-chloro-4-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4584970.png)

![5-bromo-2-methoxy-3-methyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4584978.png)

![1-allyl-4-[2-(4-tert-butylphenoxy)propanoyl]piperazine](/img/structure/B4585002.png)

![2-[(4-butoxybenzoyl)amino]-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4585008.png)

![N-benzyl-2-{[3-(4-chlorophenyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B4585010.png)

![2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B4585014.png)

![1-{[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-4-(2-pyridinyl)piperazine](/img/structure/B4585020.png)